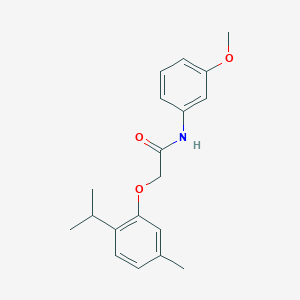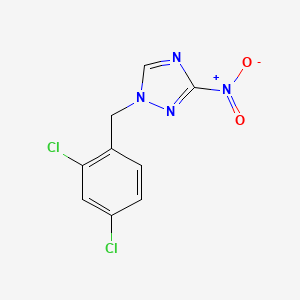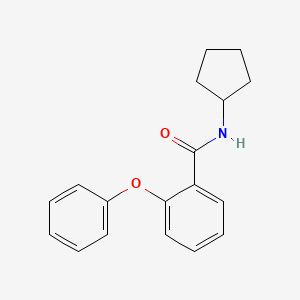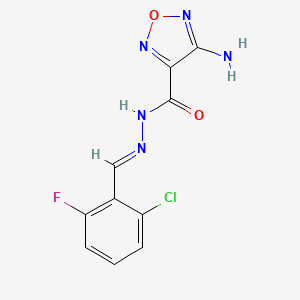![molecular formula C15H28N4O2 B5609351 1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B5609351.png)
1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of chemicals known for their unique spirocyclic structure, incorporating multiple functional groups and exhibiting a broad range of chemical and physical properties. The discussions below delve into the synthesis methodologies, structural characterization, reaction capabilities, and property analyses of this compound.
Synthesis Analysis
The synthesis of similar compounds typically involves complex organic synthesis routes. For instance, the study by Netreba and Papayanina (2014) presents the synthesis of derivatives of tetramethyl-tetraazaspiro[5.5]undecane dione in various forms, demonstrating the versatility of synthetic approaches for such compounds (Netreba & Papayanina, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class has been extensively studied, revealing complex crystalline structures. For example, the crystal structures of monochloride, mononitrate, and tetraiodotellurate salts of a similar spirocompound have been determined, showcasing a variety of space groups and lattice parameters, highlighting the structural diversity within this chemical family (Netreba & Papayanina, 2014).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, forming coordination polymers and complexes with metals, as exemplified by the synthesis of a coordination polymer with cadmium(II) and a similar spirocyclic bisurea (Netreba & Somov, 2017). The reactivity towards different metal ions indicates the potential for creating diverse metal-organic frameworks (MOFs) and other coordination compounds.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, can vary significantly depending on the specific substituents and conditions. Studies on similar compounds have detailed these aspects through crystallography and thermal analysis, providing insights into the stability and phase behavior of these materials (Netreba & Papayanina, 2014).
Chemical Properties Analysis
Chemical properties, including reactivity with other organic and inorganic compounds, acidity or basicity, and potential for forming hydrogen bonds or other non-covalent interactions, are crucial for understanding the applications and behavior of these compounds. The interaction with metals, as well as the ability to form polymers, highlights the chemical versatility and potential application areas of these compounds (Netreba & Somov, 2017).
Eigenschaften
IUPAC Name |
1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c1-13(2)9-15(18(7)11(20)16(13)5)10-14(3,4)17(6)12(21)19(15)8/h9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVNCSCVKMYXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N(C(=O)N2C)C)(C)C)N(C(=O)N1C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5609286.png)
![4-chloro-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5609292.png)

![isopropyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5609307.png)
![N-[4-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5609310.png)
![N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5609317.png)
![3-[2-(4-methoxybenzylidene)hydrazino]-3-oxopropanoic acid](/img/structure/B5609328.png)



![5-[(4-methylbenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5609350.png)

![3-(1-methylbutyl)-8-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609355.png)